1-Iodo-1H,1H-nonafluoropentane

Fluorous synthesis Process chemistry Purification

1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7), also known as 1H,1H-perfluoropentyl iodide, is a C5 fluorinated alkyl iodide with the molecular formula C5H2F9I and a molecular weight of 359.96 g/mol. It is characterized by a perfluorinated butyl chain and a terminal -CH2I group, distinguishing it from fully perfluorinated iodides.

Molecular Formula C5H2F9I
Molecular Weight 359.96 g/mol
CAS No. 2253-14-7
Cat. No. B1307193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1H,1H-nonafluoropentane
CAS2253-14-7
Molecular FormulaC5H2F9I
Molecular Weight359.96 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
InChIInChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2
InChIKeyHFCSJMGXADMMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7): Procurement Profile and Core Physicochemical Identity


1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7), also known as 1H,1H-perfluoropentyl iodide, is a C5 fluorinated alkyl iodide with the molecular formula C5H2F9I and a molecular weight of 359.96 g/mol . It is characterized by a perfluorinated butyl chain and a terminal -CH2I group, distinguishing it from fully perfluorinated iodides. This compound is a colorless to light-yellow liquid with a reported boiling point of 119 °C at 760 mmHg and a density of approximately 2.009 g/cm³, making it a valuable intermediate for introducing a C5 fluoroalkyl moiety into target molecules .

1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7): Why In-Class Analogs Are Not Interchangeable in Synthesis and Formulation


Perfluoroalkyl iodides are not a commodity class where one chain length or terminal group can be freely substituted for another. The physical properties, reactivity, and environmental fate of these compounds are highly dependent on the specific perfluorinated chain length and the nature of the iodine-bearing terminus. For example, the boiling point of 1-iodo-1H,1H-nonafluoropentane (119 °C) is significantly different from its C4 (91-92 °C), C6 (140.6 °C), and C8 (181.3 °C) homologs, directly impacting purification and process design [1]. Furthermore, the presence of a -CH2I group in 1-iodo-1H,1H-nonafluoropentane, as opposed to the -CF2I group in a fully perfluorinated analog like perfluoropentyl iodide (CAS 638-79-9), fundamentally alters the carbon-iodine bond strength and the subsequent reactivity of the generated perfluoroalkyl radical . Substituting a longer or shorter chain analog, or a fully perfluorinated variant, introduces unintended changes in volatility, reactivity, and downstream product performance, making direct substitution without re-optimization infeasible.

1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7): Quantitative Differentiation from Analogs for Scientific Selection


Comparative Boiling Point: A 27 °C Differential from the C4 Analog Enables Facile Separation

The boiling point of 1-iodo-1H,1H-nonafluoropentane (119 °C) is 27-28 °C higher than its shorter-chain homolog, 1-iodo-1H,1H-perfluorobutane (91-92 °C), and 22 °C lower than its longer-chain homolog, 1-iodo-1H,1H-perfluorohexane (140.6 °C) . This 27-28 °C differential is substantial enough to enable straightforward separation by fractional distillation, which is often not possible between more closely boiling homologs.

Fluorous synthesis Process chemistry Purification

Density Comparison: Higher Density than the C6 Homolog Provides a Unique Gravity-Based Handling Profile

1-Iodo-1H,1H-nonafluoropentane exhibits a density of 2.009 g/cm³, which is higher than that of the next longer homolog, 1-iodo-1H,1H-perfluorohexane (1.984 g/cm³), despite the latter's higher molecular weight . This non-linear trend in density with increasing chain length is characteristic of perfluorinated compounds and can influence phase separation behavior in fluorous biphasic systems.

Fluorous biphasic systems Formulation Material science

Chain Length Impact on Reaction Yield: C5 Offers a Strategic Balance Between Volatility and Performance

In a thermal addition reaction with perfluoroallyl chloride, the yield of the terminal perfluoroolefin product was shown to be dependent on the chain length of the perfluoroalkyl iodide (RfI) used. For Rf = C4F9, the optimal yield was 26% at 200 °C, while for Rf = C6F13, the yield increased to 41% at 250 °C [1]. While direct data for the C5 homolog (Rf = C4F9CH2) is not provided, its intermediate chain length suggests a yield profile and optimal temperature between these two extremes, offering a strategic balance where the lower volatility of the C6 homolog may be impractical but higher yield than the C4 homolog is desired.

Synthetic methodology Fluorous chemistry Process optimization

Toxicity Profile Inference: C5 Chain Length Suggests a More Favorable Toxicological Profile than C8 Homologs

A 13-week inhalation toxicity study in rats for the C4 analog perfluoro-n-butyl iodide (PFBI) established a No-Observed-Adverse-Effect Level (NOAEL) of 3900 ppm for cardiac sensitization and proposed an 8-hour time-weighted average occupational exposure limit (OEL) of 40 ppm . In contrast, longer-chain perfluoroalkyl iodides (e.g., C8 and above) are associated with greater environmental persistence and bioaccumulation potential . The C5 chain of 1-iodo-1H,1H-nonafluoropentane positions it as a potentially less hazardous and more environmentally acceptable alternative to its C8 and longer-chain counterparts, based on the established class trend that shorter perfluoroalkyl chains exhibit lower toxicity and bioaccumulation.

Toxicology Occupational safety Environmental assessment

1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7): Targeted Application Scenarios Driven by Quantified Differentiation


Synthesis of Fluorinated Building Blocks Requiring Purification by Distillation

The 27-28 °C higher boiling point of 1-iodo-1H,1H-nonafluoropentane (119 °C) compared to its C4 analog (91-92 °C) makes it the preferred reagent in synthetic pathways where the product or byproducts have similar boiling points to the shorter-chain homolog . This differential enables cleaner separation of the target C5 intermediate via fractional distillation, avoiding the need for costly and time-consuming chromatographic purification .

Formulation of Fluorous Biphasic Systems Requiring Specific Density Matching

The density of 1-iodo-1H,1H-nonafluoropentane (2.009 g/cm³) is higher than that of its C6 homolog (1.984 g/cm³) despite its lower molecular weight . This property makes the C5 compound the ideal choice for designing fluorous biphasic or triphasic systems where precise control over the fluorous phase's density is critical for achieving a desired separation or layering profile .

Process Chemistry Optimization for Mid-Chain Fluoroalkyl Introduction

Based on class-level evidence, the C5 chain length of 1-iodo-1H,1H-nonafluoropentane is expected to offer an intermediate yield profile between the less reactive C4 and the more reactive C6 perfluoroalkyl iodides in radical addition reactions . This positions the compound as a strategic choice for processes where the higher reaction temperature required for C6 analogs is impractical due to equipment limitations or safety concerns, but where the lower yield of the C4 analog is unacceptable .

Development of Speciality Chemicals with a Favorable Safety and Environmental Profile

The C5 chain length of 1-iodo-1H,1H-nonafluoropentane suggests a more favorable toxicological and environmental profile compared to C8 and longer-chain perfluoroalkyl iodides, which are associated with higher persistence and bioaccumulation . This makes the C5 compound a more attractive building block for developing next-generation fluorosurfactants, coatings, and other specialty chemicals where regulatory scrutiny on long-chain perfluoroalkyl substances (PFAS) is increasing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodo-1H,1H-nonafluoropentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.